molecular formula C15H19NO B14419388 (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine CAS No. 84808-95-7

(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine

Katalognummer: B14419388
CAS-Nummer: 84808-95-7
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: MBKVQTHYRCZCOJ-ZFWWWQNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine is a complex organic compound with a unique structure that includes a benzoxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylamine with formaldehyde and a suitable diene under acidic conditions to form the benzoxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Wissenschaftliche Forschungsanwendungen

(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine apart from similar compounds is its specific stereochemistry and the presence of the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

84808-95-7

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

(4aS,8aS)-8a-methyl-2-phenyl-4,4a,5,6,7,8-hexahydro-1,3-benzoxazine

InChI

InChI=1S/C15H19NO/c1-15-10-6-5-9-13(15)11-16-14(17-15)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3/t13-,15-/m0/s1

InChI-Schlüssel

MBKVQTHYRCZCOJ-ZFWWWQNUSA-N

Isomerische SMILES

C[C@]12CCCC[C@H]1CN=C(O2)C3=CC=CC=C3

Kanonische SMILES

CC12CCCCC1CN=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.